![molecular formula C21H22N4O5S2 B2519736 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 941884-73-7](/img/structure/B2519736.png)
2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H22N4O5S2 and its molecular weight is 474.55. The purity is usually 95%.
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Biological Activity
2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, with the CAS number 941884-73-7, is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H22N4O5S2, with a molecular weight of approximately 474.6 g/mol. The structure includes key functional groups such as an ethylsulfonyl moiety, a nitrobenzo[d]thiazole ring, and a piperazine unit, which contribute to its biological activity.
Property | Value |
---|---|
CAS Number | 941884-73-7 |
Molecular Formula | C21H22N4O5S2 |
Molecular Weight | 474.6 g/mol |
Density | N/A |
Melting Point | N/A |
Biological Activity Overview
Research indicates that this compound possesses multiple biological activities:
- Anti-inflammatory Activity : Similar compounds have been shown to selectively inhibit cyclooxygenase-2 (COX-2), leading to reduced inflammation through decreased prostaglandin synthesis .
- Antimicrobial Properties : The presence of the nitro group on the thiazole ring suggests potential antimicrobial activity, which has been observed in related compounds .
- Anticancer Potential : Studies have indicated that thiazole-containing compounds can inhibit various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves targeting specific receptors or pathways involved in tumor growth .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of COX Enzymes : By inhibiting COX-2, the compound may reduce inflammatory responses, making it a candidate for treating inflammatory diseases.
- Antimicrobial Action : The nitro group likely contributes to its ability to disrupt bacterial cell functions, although specific pathways remain to be fully elucidated .
- Cytotoxic Effects on Cancer Cells : The compound may induce apoptosis in cancer cells through various signaling pathways, including those involving cell cycle regulation and apoptosis induction .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
- Cyclooxygenase Inhibition : A study demonstrated that related compounds effectively inhibited COX-2 with IC50 values in the low micromolar range, suggesting that structural modifications can enhance potency.
- Anticancer Activity : Research on thiazole derivatives indicated significant cytotoxicity against human cancer cell lines, with some compounds showing IC50 values as low as 0.42 µM against specific cancer types .
- Antimicrobial Efficacy : A comparative study found that thiazole derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, further supporting the potential use of this class of compounds in treating infections .
Scientific Research Applications
The compound has been investigated for several biological activities:
1. Antimicrobial Activity
Research indicates that derivatives of benzothiazoles, including this compound, exhibit antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone may also possess such activity .
2. Anticancer Potential
The structural components of this compound allow it to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that it may inhibit key enzymes involved in tumor growth and proliferation, making it a candidate for further investigation in cancer therapeutics .
3. Neuropharmacological Effects
Given the presence of the piperazine ring, this compound may exhibit neuropharmacological effects. Compounds with similar structures have been shown to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders .
Case Studies
Several studies have highlighted the potential applications of this compound:
Case Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial activity of various benzothiazole derivatives, including those structurally related to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
In vitro studies involving cancer cell lines demonstrated that compounds similar to this one could induce apoptosis and inhibit cell proliferation. These findings suggest a mechanism through which this compound might exert anticancer effects, warranting further exploration in preclinical models .
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S2/c1-2-32(29,30)17-6-3-15(4-7-17)13-20(26)23-9-11-24(12-10-23)21-22-18-8-5-16(25(27)28)14-19(18)31-21/h3-8,14H,2,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFGQFIAOHFEDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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